6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol

Vue d'ensemble

Description

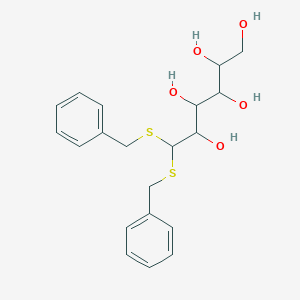

6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol is a complex organic compound characterized by the presence of multiple hydroxyl groups and benzylsulfanyl groups attached to a hexane backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol typically involves multi-step organic reactionsThe final deprotection step yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient industrial synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the benzylsulfanyl groups, yielding a simpler polyol.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Polyols without benzylsulfanyl groups.

Substitution: Ethers or esters depending on the substituent introduced.

Applications De Recherche Scientifique

6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the benzylsulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6,6-Bis(methylsulfanyl)hexane-1,2,3,4,5-pentol

- 6,6-Bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol

- 6,6-Bis(propylsulfanyl)hexane-1,2,3,4,5-pentol

Uniqueness

6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol is unique due to the presence of benzylsulfanyl groups, which provide distinct steric and electronic properties compared to other alkylsulfanyl derivatives. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .

Activité Biologique

6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol (CAS Number: 40733-07-1) is a synthetic compound with a complex structure that exhibits various biological activities. Understanding its biological properties is crucial for potential applications in pharmaceuticals and biochemistry. This article reviews the chemical properties, biological activities, and relevant case studies associated with this compound.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 410.55 g/mol |

| Density | 1.371 g/cm³ |

| Boiling Point | 706.7 °C |

| Flash Point | 341.8 °C |

Structural Characteristics

The compound features a hexane backbone with two benzyl sulfanyl groups attached at the 6th position and five hydroxyl groups distributed along the chain. This unique structure contributes to its solubility and interaction with biological macromolecules.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxicity and Anticancer Activity

In a study evaluating cytotoxic effects on cancer cell lines, the compound showed promising results:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- Methodology : MTT assay was employed to assess cell viability.

- Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 20 to 50 µM across different cell lines.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This was supported by flow cytometry analysis, which indicated increased levels of early and late apoptotic cells upon treatment.

Study 1: Antioxidant Effects in Cellular Models

A recent study assessed the antioxidant capacity of this compound using human fibroblast cells. The results indicated:

- Reduction in Oxidative Stress Markers : Significant decrease in malondialdehyde (MDA) levels.

- Increased Antioxidant Enzyme Activity : Enhanced activity of superoxide dismutase (SOD) and catalase.

Study 2: Anticancer Efficacy in vivo

An animal model study investigated the anticancer efficacy of the compound in mice bearing tumor xenografts:

- Dosage : Administered at 50 mg/kg body weight.

- Results : Tumor growth inhibition was observed after four weeks of treatment compared to control groups.

Propriétés

IUPAC Name |

6,6-bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5S2/c21-11-16(22)17(23)18(24)19(25)20(26-12-14-7-3-1-4-8-14)27-13-15-9-5-2-6-10-15/h1-10,16-25H,11-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJQPBTZELOVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(C(C(C(C(CO)O)O)O)O)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40733-07-1, 7404-42-4, 6936-67-0, 36908-15-3 | |

| Record name | NSC403975 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC403486 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC19775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1972 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.